2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an aniline moiety. It is used as a building block in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxy-6-(trifluoromethyl)aniline with methylating agents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-6-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.
2-Fluoro-6-(trifluoromethyl)aniline: Contains a fluorine atom instead of the cyclopropoxy group.
2-(Trifluoromethyl)aniline: Lacks both the cyclopropoxy and N-methyl groups.
Uniqueness
2-Cyclopropoxy-N-methyl-6-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and N-methyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-15-10-8(11(12,13)14)3-2-4-9(10)16-7-5-6-7/h2-4,7,15H,5-6H2,1H3 |
InChI Key |
FZVBNBXFQXYSLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.